5-(2,5-dimethyl-1H-pyrrol-1-yl)benzene-1,3-dicarboxylic acid
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Overview
Description
5-(2,5-dimethyl-1H-pyrrol-1-yl)benzene-1,3-dicarboxylic acid is an organic compound with the molecular formula C14H13NO4. It is a derivative of isophthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by a 2,5-dimethylpyrrol-1-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-dimethyl-1H-pyrrol-1-yl)benzene-1,3-dicarboxylic acid typically involves the reaction of isophthalic acid derivatives with 2,5-dimethylpyrrole. One common method includes refluxing a mixture of isophthalic acid and 2,5-dimethylpyrrole in the presence of a suitable catalyst, such as glacial acetic acid, in ethanol for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-dimethyl-1H-pyrrol-1-yl)benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The pyrrole ring can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic
Properties
Molecular Formula |
C14H13NO4 |
---|---|
Molecular Weight |
259.26g/mol |
IUPAC Name |
5-(2,5-dimethylpyrrol-1-yl)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C14H13NO4/c1-8-3-4-9(2)15(8)12-6-10(13(16)17)5-11(7-12)14(18)19/h3-7H,1-2H3,(H,16,17)(H,18,19) |
InChI Key |
CHAZFPQECCPFQK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C |
Origin of Product |
United States |
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